molecular formula C11H10N2O2 B1351547 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid CAS No. 842958-44-5

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid

Cat. No. B1351547
CAS RN: 842958-44-5
M. Wt: 202.21 g/mol
InChI Key: IQDMXDZDPSAAPW-UHFFFAOYSA-N
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Description

“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 842958-44-5 and a molecular weight of 202.21 . It is also known as an endogenous metabolite .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” consists of an imidazole ring attached to a phenyl group and an acetic acid group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a solid substance . It has a molecular weight of 202.21 . More specific physical and chemical properties are not available in the sources.

Scientific Research Applications

Antiviral Research

Given the broad antiviral activities of imidazole derivatives, this compound could be part of research into new treatments for viral infections.

Each of these fields presents a unique application for “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” and warrants detailed research and exploration. The potential therapeutic benefits across various medical conditions make it a compound of significant interest in scientific research .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the hazard classifications . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” and similar compounds may have potential applications in various therapeutic areas .

properties

IUPAC Name

2-(2-phenylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDMXDZDPSAAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389818
Record name (2-Phenyl-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid

CAS RN

842958-44-5
Record name (2-Phenyl-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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